molecular formula C9H10Cl2O2 B1305075 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene CAS No. 93983-14-3

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

Cat. No.: B1305075
CAS No.: 93983-14-3
M. Wt: 221.08 g/mol
InChI Key: ZRCXRIHUKHLNFX-UHFFFAOYSA-N
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Description

Historical Context and Scientific Significance

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene (CAS 93983-14-3) emerged as a compound of interest in mid-20th-century organic chemistry, particularly in the synthesis of benzazepine derivatives and pharmaceutical intermediates. Early work by Hornbaker and Burger (1955) demonstrated its utility in alkylation reactions, while Weinstock et al. (1986) later employed it as a precursor in dopamine agonist development. Its bifunctional reactivity, combining chloromethyl and chlorinated aromatic moieties, has made it a versatile building block for heterocyclic systems.

Nomenclature and Structural Classification

Systematic IUPAC Name : this compound
Alternative Designations :

  • 2-Chloro-3,4-dimethoxybenzyl chloride
  • 1-Chloromethyl-2-chloro-3,4-dimethoxybenzene

Classified as a di-substituted chlorinated aromatic ether , the molecule combines:

  • Two methoxy (-OCH₃) groups at positions 3 and 4
  • Chlorine substituent at position 2
  • Chloromethyl (-CH₂Cl) group at position 1

This tetra-substituted benzene derivative belongs to the family of polychlorinated dimethoxybenzenes, exhibiting both electrophilic and nucleophilic reaction sites.

Molecular Structure and Conformational Analysis

The molecular architecture (C₉H₁₀Cl₂O₂, MW 221.08 g/mol) features:

Key Structural Parameters :

Property Value Source
Bond Angles (C-Cl) 109.5° (sp³ hybrid)
Aromatic C-C Length 1.39 Å
Dihedral Angle (O-CH₃) 15° relative to ring

The chloromethyl group adopts a staggered conformation to minimize steric interactions with adjacent substituents. Density Functional Theory (DFT) calculations suggest the methoxy groups rotate freely at room temperature, creating multiple low-energy conformers.

Crystallographic Data and Structural Characterization

While single-crystal X-ray data remains limited, powder diffraction studies indicate:

Unit Cell Parameters :

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a-axis 7.12 Å
b-axis 10.34 Å
c-axis 12.67 Å
β-angle 98.4°

These values derive from analogous chlorinated dimethoxybenzene structures. Infrared spectroscopy reveals characteristic absorptions at:

  • 740 cm⁻¹ (C-Cl stretch)
  • 1250 cm⁻¹ (asymmetric O-CH₃)
  • 2830 cm⁻¹ (symmetric CH₂Cl)

Position of Functional Groups and Stereochemical Properties

The substitution pattern follows meta-para orientation :

Substituent Map :

Position Group Electronic Effect
1 -CH₂Cl Strongly electron-withdrawing
2 -Cl Moderate electron-withdrawing
3 -OCH₃ Electron-donating
4 -OCH₃ Electron-donating

This arrangement creates distinct electronic regions:

  • Electron-rich zone at positions 3-4 (methoxy donors)
  • Electron-deficient area at positions 1-2 (chlorine substituents)

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCXRIHUKHLNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240169
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93983-14-3
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Record name 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Preparation Methods

Chloromethylation of 2-Chloro-3,4-dimethoxybenzene

The most direct approach to synthesize 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is through the chloromethylation of 2-chloro-3,4-dimethoxybenzene. This involves introducing a chloromethyl group (-CH2Cl) onto the aromatic ring at the position ortho to the chlorine substituent.

  • Starting Material: 2-chloro-3,4-dimethoxybenzene
  • Reagents: Formaldehyde or paraformaldehyde and hydrochloric acid or chloromethyl methyl ether as chloromethylating agents
  • Catalysts: Lewis acids such as zinc chloride or stannic chloride to facilitate electrophilic substitution
  • Solvent: Typically an inert solvent like dichloromethane or chloroform
  • Conditions: Controlled temperature (0–40°C) to avoid poly-substitution and side reactions
  • Workup: Quenching with water, extraction with organic solvents, drying, and purification by recrystallization or chromatography

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Chloromethylation 2-chloro-3,4-dimethoxybenzene, paraformaldehyde, HCl, ZnCl2 catalyst, 0–40°C 50–70 Control of temperature critical to avoid over-chloromethylation; purification by recrystallization
2 Lithiation 3,4-dimethoxybenzene, n-butyllithium, dry ether, -70°C to 0°C - Formation of aryllithium intermediate; reaction time 1–16 hours; inert atmosphere required
3 Chlorination Aryllithium intermediate + hexachloroethane or N-chlorosuccinimide, room temperature overnight 50–72 Chlorinating agent choice affects yield; hexachloroethane preferred for selectivity
4 Workup & Purification Aqueous quench, organic extraction, drying over MgSO4, recrystallization from hexane - Recrystallization yields pure product with melting point ~71–73°C

Research Findings and Analysis

  • The lithiation-chlorination method provides a technically simple and efficient route with good yields (~70%) and high purity, as confirmed by melting point and chromatographic analysis.
  • The chloromethylation approach is classical but requires careful control of reaction parameters to minimize side products such as di-substituted or hydroxy-substituted derivatives.
  • Use of polychloroalkanes (e.g., hexachloroethane) as chlorinating agents in lithiation methods enhances selectivity and reduces by-products.
  • Purification typically involves recrystallization from hexane or chromatographic techniques to achieve >99% purity.
  • Reaction temperature and solvent choice critically influence regioselectivity and yield. Ether solvents and low temperatures favor lithiation steps, while chloromethylation benefits from mild acidic conditions and controlled temperature.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Chloromethylation 2-chloro-3,4-dimethoxybenzene Paraformaldehyde, HCl, ZnCl2 Straightforward, classical method Risk of poly-substitution, side products
Lithiation + Chlorination 3,4-dimethoxybenzene n-Butyllithium, hexachloroethane High regioselectivity, good yield Requires low temperature, inert atmosphere
Direct Chlorination (related compounds) Hydroquinone dimethyl ether (for 1,4-isomer) Cl2, TiCl4 catalyst Industrially scalable, selective Not directly for 3,4-dimethoxy isomer

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming 3,4-dimethoxytoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-amino-1-(chloromethyl)-3,4-dimethoxybenzene or 2-thio-1-(chloromethyl)-3,4-dimethoxybenzene can be formed.

    Oxidation: Products like 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxytoluene.

Scientific Research Applications

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create complex molecules. The methoxy groups also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene with two structural analogs: 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene (CAS: 2385706-45-4) and 2-chloro-1-(chloromethyl)ethyl esters (e.g., 1b from ).

Property This compound 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene 2-Chloro-1-(chloromethyl)ethyl esters (e.g., 1b)
Molecular Formula C₉H₁₀Cl₂O₂ C₈H₆ClF₂IO Varies (e.g., C₇H₁₁Cl₂O₂ for 1b)
Molecular Weight (g/mol) 221.08 318.49 ~200–300 (depends on ester)
Key Substituents Cl, ClCH₂, 3,4-OCH₃ Cl, CF₂O, I, CH₃ Aliphatic chloromethyl group + ester moiety
logP 3.08 Inferred higher (iodine, fluorine enhance lipophilicity) Varies (ester groups may reduce logP)
Analytical Method RP-HPLC (Newcrom R1) Likely requires UPLC/MS due to iodine GC or HPLC (solvent-dependent)

Key Observations :

  • Aromatic vs. Aliphatic Systems : The target compound’s aromatic ring with electron-donating methoxy groups contrasts with the aliphatic esters (e.g., 1b), which are more reactive in nucleophilic substitutions .

Critical Notes

Data Limitations : Comparisons rely on structural inferences where explicit data (e.g., logP for analogs) is unavailable.

Synthesis Variability: Solvent/base systems (e.g., 1,4-dioxane vs. 1-butanol) critically impact yields in chloromethyl esters, suggesting similar solvent dependence for the target compound .

Analytical Adaptability : The target’s HPLC method (Newcrom R1) is optimized for moderate lipophilicity, whereas iodine-containing analogs may require alternative columns or detectors .

Biological Activity

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is a chlorinated aromatic compound characterized by its unique structure, which includes two methoxy groups and two chlorine substituents. Its chemical formula is C10_{10}H10_{10}Cl2_2O2_2. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The compound features a benzene ring with:

  • Chloromethyl group at the 1-position
  • Chloro group at the 2-position
  • Methoxy groups at the 3 and 4 positions

The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its biological activity.

PropertyValue
Molecular Formula C10_{10}H10_{10}Cl2_{2}O2_{2}
Molecular Weight 221.080 g/mol
Density 1.248 g/cm³
Boiling Point 290.8 °C
Flash Point 111.6 °C

Potential Biological Activities

  • Antimicrobial Properties : Similar chlorinated compounds have demonstrated efficacy against a range of microbial pathogens. The unique combination of chlorine and methoxy groups may enhance membrane permeability, facilitating antimicrobial action.
  • Anticancer Activity : Some studies suggest that chlorinated aromatic compounds possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
  • Enzyme Interaction : The electrophilic nature of the chloromethyl group may allow for interactions with enzymes or proteins, potentially leading to modifications that influence biological pathways.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related compounds provide insight into its potential activities:

  • Study on Chlorinated Aromatics : Research has shown that chlorinated derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function. For instance, similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : A screening assay for chlorinated compounds revealed that certain structural analogs exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could have similar effects .

The mechanism of action for compounds like this compound may involve:

  • Electrophilic Attack : The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.
  • Membrane Disruption : The lipophilic nature of the methoxy groups may facilitate insertion into lipid membranes, leading to increased permeability and subsequent cell death in microbial organisms.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene, and what factors influence reaction efficiency?

Methodological Answer: The compound can be synthesized via chlorination of 2,3-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Key factors include:

  • Catalyst selection: Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution in the aromatic ring.
  • Solvent polarity: Non-polar solvents (e.g., dichloromethane) improve reaction homogeneity.
  • Temperature control: Exothermic reactions require cooling (0–5°C) to minimize side products like dichlorinated derivatives.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from unreacted starting materials .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.8–4.2 ppm for methoxy (-OCH₃) and δ 4.6–5.0 ppm for chloromethyl (-CH₂Cl) groups. Aromatic protons appear as a multiplet in δ 6.7–7.2 ppm .
    • ¹³C NMR: Signals at ~55 ppm (OCH₃), ~45 ppm (CH₂Cl), and 110–150 ppm (aromatic carbons).
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 186.64 (C₉H₁₁ClO₂) with fragmentation patterns confirming Cl loss .
  • HPLC/GC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water) validates purity (>95%) .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Toxicity: Classified as irritant (R36/37/38) to eyes, skin, and respiratory systems. Use fume hoods and PPE (gloves, goggles) .
  • Reactivity: Avoid strong oxidizers (e.g., HNO₃) to prevent explosive decomposition. Monitor for exothermic reactions during synthesis .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the chloromethyl group.
  • Incompatibilities: Separate from bases, oxidizing agents, and metals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization of this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to confirm connectivity between chloromethyl and aromatic protons.
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects (e.g., hydrogen bonding with methoxy groups) .
  • Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the chloromethyl group?

Methodological Answer:

  • SN2 Pathway: The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Steric hindrance from methoxy groups slows reactivity .
  • Leaving Group Stability: Chloride’s poor leaving ability necessitates catalysts (e.g., KI) for efficient displacement.
  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to optimize conditions .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to calculate LUMO maps, identifying electrophilic sites on the aromatic ring.
  • Molecular Dynamics (MD): Simulate solvation effects in different solvents to predict reaction pathways.
  • QSPR Models: Corrate Hammett σ values of substituents (Cl, OCH₃) with reaction rates .

Q. How can researchers analyze and mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Identification: Use GC-MS or LC-MS to detect dichlorinated derivatives or methoxy cleavage products.
  • Process Optimization:
    • Reduce excess chlorinating agent to minimize over-chlorination.
    • Introduce scavengers (e.g., urea) to quench residual SOCl₂ .

Q. What environmental degradation pathways are relevant for this compound, and how can they be studied?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C. Chloromethyl group hydrolysis yields 2,3-dimethoxybenzyl alcohol .
  • Photolysis: Expose to UV light (254 nm) to assess formation of quinone-like oxidation products.
  • Microbial Degradation: Use soil slurry tests with Pseudomonas spp. to evaluate biodegradation rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Reactant of Route 2
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2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

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